molecular formula C18H13ClFNO3S B6123976 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B6123976
M. Wt: 377.8 g/mol
InChI Key: FJOYCHBRBSKQSY-UHFFFAOYSA-N
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Description

N-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The benzothiophene moiety is linked via a carboxamide group to a 1-(1,3-benzodioxol-5-yl)ethyl side chain.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c1-9(10-5-6-12-13(7-10)24-8-23-12)21-18(22)17-16(19)15-11(20)3-2-4-14(15)25-17/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYCHBRBSKQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The target compound differs from structurally related benzodioxolyl-containing analogs in its central heterocyclic system. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzothiophene 3-Cl, 4-F, benzodioxolylethyl Carboxamide
Chalcone Derivatives () Arylprop-2-en-1-one (chalcone) Benzodioxolyl, aryl Ketone, ester (cyclized products)
Hydrazinecarboxamide Derivative () Hydrazinecarboxamide Benzodioxolyl, imidazolyl, 2-chlorophenyl Imine, hydrazine
Sulfonamide Derivatives () Benzene-sulfonamide Benzodioxolyl, methyl, amino Sulfonamide

Key Observations :

  • The chloro and fluoro substituents may increase lipophilicity and metabolic stability relative to non-halogenated analogs .
  • The carboxamide linker in the target compound contrasts with ester () or sulfonamide () groups in others, influencing solubility and hydrogen-bonding capacity.

Comparison :

  • The hydrazinecarboxamide derivative () required recrystallization for purification, whereas chalcone derivatives () were characterized via spectral analysis.

Structural Confirmation Techniques

  • X-ray Crystallography: The hydrazinecarboxamide derivative () was unambiguously characterized using single-crystal X-ray analysis, confirming the (E)-configuration of the imine group.
  • Spectral Analysis : Chalcone derivatives () relied on NMR and IR spectroscopy, while the target compound’s PubChem entry () implies standard spectral characterization, though details are inaccessible.

Physicochemical and Pharmacological Considerations

While pharmacological data for the target compound are absent, inferences can be drawn from structural analogs:

  • Lipophilicity: The chloro and fluoro groups in the target compound likely enhance membrane permeability compared to non-halogenated benzodioxolyl derivatives.
  • Bioavailability : The carboxamide group may improve water solubility relative to esters () or sulfonamides (), though this depends on substituent positioning.
  • Biological Targets: Chalcones () are known for anti-inflammatory and anticancer properties, while hydrazine derivatives () may target fungal or bacterial enzymes. The target compound’s benzothiophene core could modulate kinase or GPCR activity, but further studies are needed.

Preparation Methods

Benzothiophene Core Construction

The benzothiophene scaffold is typically assembled via cyclization of thiophenol derivatives or Gewald-like reactions . A practical route involves:

  • Thiophenol cyclization : Reacting 2-mercaptobenzoic acid with α,β-unsaturated carbonyl compounds under acidic conditions. For example, treatment with acryloyl chloride in acetic acid yields the benzothiophene backbone.

  • Halogenation : Sequential electrophilic substitution introduces chloro and fluoro groups. Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C achieves selective 3-chloro substitution, followed by fluorination with Selectfluor in acetonitrile at 60°C for 4 hours to install the 4-fluoro group.

Key Reaction Conditions:

StepReagentSolventTemperatureTimeYield (%)
CyclizationAcryloyl chlorideAcetic acid80°C6 h72
Chlorination (C-3)NCSDCM0°C2 h85
Fluorination (C-4)SelectfluorAcetonitrile60°C4 h78

Oxidation to Carboxylic Acid

The methyl ester intermediate (formed via esterification of the cyclized product) undergoes oxidation using KMnO₄ in aqueous NaOH at 80°C for 3 hours, yielding the carboxylic acid with >90% purity after recrystallization.

Synthesis of 1-(1,3-Benzodioxol-5-yl)ethylamine

Reductive Amination Pathway

  • Ketone Preparation : 1,3-Benzodioxol-5-ylacetone is synthesized by Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃.

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 12 hours, yielding the ethylamine derivative (65% yield).

Nitrile Reduction Alternative

  • Nitrile Intermediate : 1,3-Benzodioxol-5-ylacetonitrile is reduced with LiAlH₄ in dry THF under reflux (4 hours), followed by aqueous workup to isolate the amine (70% yield).

Amide Bond Formation and Final Purification

Carboxylic Acid Activation

The acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF in dichloromethane (0°C to room temperature, 2 hours).

Coupling with Amine

The acyl chloride reacts with 1-(1,3-benzodioxol-5-yl)ethylamine in the presence of triethylamine (base) and HOBt/EDC (coupling agents) in DMF at 0°C, gradually warming to room temperature over 12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the final amide (68% yield).

Optimization Data:

Coupling ReagentSolventTemperatureTimeYield (%)
HOBt/EDCDMF0°C → RT12 h68
HATUDCMRT6 h72

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H, benzothiophene-H), 6.95–6.75 (m, 3H, benzodioxol-H), 5.95 (s, 2H, OCH₂O), 4.25 (q, J=7 Hz, 1H, CH(CH₃)), 1.55 (d, J=7 Hz, 3H, CH₃).

    • ¹³C NMR : 165.2 (C=O), 148.1 (C-F), 132.5 (C-Cl), 101.2 (OCH₂O).

  • Mass Spectrometry : ESI-MS m/z 406.1 [M+H]⁺ .

Q & A

Q. What controls are essential for validating target engagement in cellular assays?

  • Methodological Answer :
  • Positive/Negative controls : Use known inhibitors/agonists and vehicle (DMSO).
  • Isozyme selectivity panels : Test against related enzymes (e.g., kinase family members).
  • Genetic knockdown : CRISPR/Cas9 KO of the target protein to confirm on-mechanism activity .

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